3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C17H19NO4. This compound is notable for its unique structure, which includes a benzamide core substituted with trimethoxy groups and an oxazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Acidic or basic medium, elevated temperatures.
Reduction: Anhydrous conditions, inert atmosphere.
Substitution: Polar aprotic solvents, moderate to high temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
What sets 3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide apart from similar compounds is its unique oxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential efficacy in various applications .
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H20N2O5/c1-12-5-7-13(8-6-12)15-11-18(27-22-15)21-20(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,23) |
InChI Key |
DRXAJWZDHRKOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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